molecular formula C14H20ClNO2 B1439825 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride CAS No. 1158215-50-9

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride

Cat. No.: B1439825
CAS No.: 1158215-50-9
M. Wt: 269.77 g/mol
InChI Key: FOCWAFJXVNFVPH-UHFFFAOYSA-N
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Description

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride is a piperidine-substituted benzoic acid derivative with a molecular formula of C₁₄H₁₈ClNO₂ and a molecular weight of 255.74 (calculated from ). The compound features a benzoic acid backbone linked via a methylene bridge to a 4-methylpiperidine ring, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCWAFJXVNFVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is typically prepared by nucleophilic substitution or reductive amination reactions involving a benzoic acid derivative bearing a reactive group (often a halomethyl group) and 4-methylpiperidine or its derivatives. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Method from 4-(Chloromethyl)benzoic Acid and 4-Methylpiperidine

One well-documented approach involves the reaction of 4-(chloromethyl)benzoic acid with 4-methylpiperidine in the presence of an acid-binding agent and solvent, followed by salt formation with hydrochloric acid.

Step Reagents & Conditions Description
1 4-(Chloromethyl)benzoic acid, 4-methylpiperidine, acid-binding agent (e.g., triethylamine), solvent (e.g., acetonitrile or methanol) Nucleophilic substitution reaction to form 4-((4-methylpiperidin-1-yl)methyl)benzoic acid
2 Hydrochloric acid Formation of the hydrochloride salt by acidification

This method yields the hydrochloride salt with good purity and yield. The acid-binding agent neutralizes the hydrochloric acid generated during substitution, improving reaction efficiency.

Reductive Amination Route

An alternative method involves reductive amination of 4-formylbenzoic acid derivatives with 4-methylpiperidine under mild reducing conditions.

Step Reagents & Conditions Description
1 4-Formylbenzoic acid or methyl 4-formylbenzoate, 4-methylpiperidine Formation of imine intermediate at 0–5 °C
2 Sodium tetrahydroborate (NaBH4), acetic acid, chloroform, 0–20 °C, 13 h Reduction of imine to amine, yielding 4-((4-methylpiperidin-1-yl)methyl)benzoic acid or its ester
3 Hydrolysis (if ester used) Conversion to benzoic acid derivative
4 Treatment with hydrochloric acid Formation of hydrochloride salt

This method offers high yields (up to 99% for the intermediate methyl ester) and good control over reaction conditions.

Protection and Deprotection Strategies

In complex synthetic schemes, particularly when other functional groups are present, the 4-methylpiperidine nitrogen may be protected (e.g., benzyl protection) before reaction, followed by debenzylation to yield the free amine. This approach is useful in multi-step syntheses involving sensitive intermediates.

Step Reagents & Conditions Description
1 Protecting agent (e.g., benzyl chloride), solvent Protection of piperidine nitrogen
2 Reaction with benzoic acid derivative Formation of protected intermediate
3 Debenzylation (e.g., catalytic hydrogenation) Removal of protecting group
4 Further functionalization or salt formation Final product preparation

Reaction Conditions and Optimization

  • Solvents: Common solvents include chloroform, acetonitrile, methanol, and water mixtures depending on the step.
  • Temperature: Low temperatures (0–5 °C) are preferred during imine formation and reduction to minimize side reactions.
  • Reaction Time: Typically ranges from 1 hour to 13 hours depending on the step.
  • Yield: Yields for key intermediates and final products generally range from 60% to over 90% under optimized conditions.

Research Findings and Comparative Analysis

Preparation Method Key Features Advantages Limitations
Nucleophilic substitution (4-chloromethylbenzoic acid + 4-methylpiperidine) Direct substitution, acid-binding agent used Simple, good yield, scalable Requires careful control of acid/base balance
Reductive amination (4-formylbenzoic acid + 4-methylpiperidine + NaBH4) Mild conditions, high selectivity High yield, fewer by-products Requires careful temperature control
Protection-deprotection route Suitable for complex molecules Enables multi-step synthesis with sensitive groups More steps, longer process time

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution 4-(Chloromethyl)benzoic acid, 4-methylpiperidine Acid-binding agent, solvent, HCl Room temp, several hours 70–85 Straightforward, industrially viable
Reductive amination 4-Formylbenzoic acid, 4-methylpiperidine NaBH4, AcOH, CHCl3 0–20 °C, 13 h Up to 99 (intermediate) High purity, mild conditions
Protection/deprotection Benzyl-protected piperidine derivatives Protecting agents, debenzylation catalyst Multi-step, variable Variable Used in complex syntheses

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction can modify the piperidine ring .

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research indicates that 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride exhibits analgesic properties, making it a candidate for pain management therapies. In preclinical studies, the compound demonstrated significant efficacy in reducing pain responses in animal models, suggesting its potential use in developing new analgesics.

Antidepressant Activity
Recent studies have explored the antidepressant effects of this compound. In a controlled study involving animal models of depression, this compound showed a notable reduction in depressive behaviors, indicating its potential as an antidepressant agent.

Neuropharmacological Research

Mechanisms of Action
The compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction is crucial for its proposed use in treating mood disorders. A study demonstrated that the compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft, which is a common mechanism among many antidepressants.

Anticancer Research

Inhibition of Tumor Growth
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. In vitro tests revealed that the compound induced apoptosis in melanoma cells, with an IC50 value indicating significant potency against these cells.

Cell Line IC50 Value (µM) Mechanism of Action
Melanoma5.2Induction of apoptosis
Breast Cancer12.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies and Research Findings

Several case studies have documented the efficacy and safety of this compound:

  • Case Study 1: Pain Management
    In a double-blind study involving chronic pain patients, administration of this compound resulted in a significant reduction in pain scores compared to placebo, demonstrating its potential as an effective analgesic.
  • Case Study 2: Depression Treatment
    A randomized controlled trial assessed the effects of the compound on patients with major depressive disorder. Results indicated a substantial improvement in depressive symptoms after eight weeks of treatment, supporting its role as a novel antidepressant.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications References
4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride C₁₃H₁₈ClNO₂ 255.74 4-Methylpiperidine, benzoic acid, hydrochloride salt
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride C₁₃H₁₈Cl₂N₂O₂ 329.21 Piperazine (two nitrogen atoms), dihydrochloride salt
4-[(Piperidin-1-yl)methyl]benzoic Acid Hydrochloride C₁₃H₁₈ClNO₂ 255.74 Piperidine (no methyl group), hydrochloride salt
4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride C₁₄H₂₀ClNO₃ 285.77 Ethoxy linker between piperidine and benzoic acid
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic Acid Hydrochloride C₁₅H₂₀ClF₃N₂O₂ 352.78 Ethylpiperazine, trifluoromethyl group on benzene ring
Key Observations:

Piperidine vs. The dihydrochloride salt in further enhances solubility compared to the monohydrochloride form .

The trifluoromethyl group in significantly increases electron-withdrawing effects and lipophilicity, which may enhance binding affinity to hydrophobic targets but reduce aqueous solubility .

Biological Activity

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety and a piperidine ring, which contribute to its chemical reactivity and biological properties. Its molecular formula is C12H16ClNC_{12}H_{16}ClN with a molecular weight of approximately 223.72 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit sphingosine kinases (SK1 and SK2), which are involved in the regulation of cell proliferation and survival, particularly in cancer cells .
  • Receptor Binding : It interacts with histamine receptors, potentially affecting neurotransmission and inflammatory responses .

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activities across various assays:

Activity Assay Type IC50/EC50 Values Reference
Sphingosine Kinase InhibitionEnzymatic AssayIC50 = 0.5 µM
Antiproliferative ActivityCancer Cell Lines (e.g., MDA-MB-231)EC50 = 1.2 µM
Histamine Receptor BindingBinding Affinity AssayKi = 0.8 µM

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Research : A study focused on the antiproliferative effects of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The results indicated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent .
  • Inflammation Modulation : Another research effort examined the compound's role in modulating inflammatory responses through histamine receptor pathways. It was found to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine under controlled conditions to yield the desired product. Various analogs have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced potency or selectivity.

Q & A

Basic: What are the recommended synthetic routes for 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 4-(chloromethyl)benzoic acid derivatives and 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to confirm methylpiperidine substitution and FT-IR to verify benzoic acid protonation. LC-MS can monitor reaction progress and purity (>95% by HPLC) .

Basic: How should researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Solubility Optimization : Test aqueous buffers (pH 4–7) with co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For example, solubility in phosphate buffer (pH 6.5) improves with 0.5% Tween-80 .
  • Validation : Confirm stability via UV-Vis spectroscopy (λmax ~260 nm) over 24 hours at 37°C .

Advanced: What experimental strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

  • Assay Design : Compare radioligand binding (e.g., [³H]-ligand displacement) in multiple cell lines (e.g., HEK293 vs. CHO-K1) to account for receptor expression variability.
  • Data Normalization : Use reference standards (e.g., meperidine HCl, a structurally related opioid receptor ligand) to calibrate IC₅₀ values .
  • Contradiction Analysis : Cross-validate with functional assays (e.g., cAMP inhibition) to distinguish binding affinity from efficacy .

Advanced: How can researchers characterize polymorphic forms of this hydrochloride salt, and what impact do they have on bioactivity?

Methodological Answer:

  • Polymorphism Screening : Perform X-ray crystallography (single-crystal) or PXRD to identify forms. For example, shows similar piperidine derivatives crystallize in monoclinic systems (space group P2₁/c) .
  • Bioactivity Correlation : Compare dissolution rates (USP Apparatus II) and cellular uptake (Caco-2 permeability assay) across polymorphs. Hydrated forms may exhibit delayed release .

Advanced: What analytical methods are critical for detecting degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via UPLC-PDA-MS with a C18 column (e.g., Waters Acquity) .
  • Degradation Pathways : Hydrolysis of the piperidine-methyl bond (major pathway) and benzoic acid decarboxylation (minor pathway) are observed. Quantify impurities using external standards (e.g., 4-methylpiperidine HCl) .

Basic: What safety precautions are essential when handling this compound in non-GLP laboratories?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to potential respiratory irritation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols (EPA 40 CFR 261) .

Advanced: How can computational modeling guide SAR studies for derivatives of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like σ receptors (PDB ID: 6DK1). Focus on the methylpiperidine moiety’s role in hydrophobic pocket binding .
  • QSAR Validation : Train models with experimental IC₅₀ data from analogues (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzamide derivatives) to predict logP and pKa .

Basic: What are the key differences in reactivity between this compound and its non-hydrochloride counterpart?

Methodological Answer:

  • Reactivity : The hydrochloride salt enhances aqueous solubility but reduces nucleophilicity of the piperidine nitrogen. For alkylation reactions, freebase forms (generated via NaOH treatment) are more reactive .
  • Stability : The salt form is less prone to oxidation; monitor freebase solutions for N-oxide formation via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Advanced: How can researchers validate the compound’s role in modulating ion channels or GPCRs?

Methodological Answer:

  • Electrophysiology : Use patch-clamp assays (e.g., hERG K⁺ channels) to assess inhibition (IC₅₀). Compare to positive controls like dofetilide .
  • GPCR Profiling : Screen against a panel of 50 GPCRs (e.g., Eurofins Cerep) using FLIPR calcium flux assays. Prioritize receptors with >50% activation/inhibition .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Quality Control : Enforce strict synthesis protocols (e.g., reaction time ±5%, HPLC purity ≥98%) and validate batches with DSC (melting point ±2°C) .
  • Bioassay Standardization : Include internal controls (e.g., a stable reference batch) in each experiment to normalize inter-assay variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride
Reactant of Route 2
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4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride

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